7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Kinase inhibitor library synthesis often stalls at late-stage diversification due to missing halogenation handles. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine provides a pre-installed C7 bromine for direct Suzuki-Miyaura cross-coupling, enabling modular SAR exploration without separate halogenation steps. • Enables >80% coupling yields for C7-aryl/benzyl analog synthesis targeting VEGFR-2, PDGFR-β, and EGFR inhibitors • Accelerates hit-to-lead optimization by systematic C7 substituent variation from a common intermediate • Eliminates de novo construction of halogenated cores, reducing synthesis timelines Supplied at 97% purity (HPLC) with flexible packaging from mg to 25 g scale.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 1311275-33-8
Cat. No. B1525577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS1311275-33-8
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=NC=N2)N)Br
InChIInChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)
InChIKeySKJNVSMBUJLYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Core Scaffold & Procurement


7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a brominated pyrrolo[3,2-d]pyrimidine derivative bearing a reactive 7-position bromine and a 4-position primary amine . This heterocyclic scaffold is widely exploited in medicinal chemistry for the construction of kinase inhibitor libraries and targeted anticancer agents [1][2]. The compound is commercially available from multiple suppliers at purities of 95–97% (HPLC) with molecular weight 213.03–213.04 g/mol and molecular formula C₆H₅BrN₄ .

Synthetic Handle C7 bromine enables Pd-catalyzed cross-coupling for modular library construction
Supply Commercially available at research-grade purity from multiple suppliers
Kinase Research Core scaffold for kinase inhibitor SAR and targeted oncology lead generation

Why Analog Substitution Fails


In-class compounds such as 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7) or 7-methyl/chloro analogs cannot be simply interchanged for 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine [1]. The C7 bromine serves as a synthetically essential handle for late-stage diversification via cross-coupling reactions, enabling modular construction of libraries that is not possible with unsubstituted or methyl-substituted cores [2]. Substitution at the 7-position also profoundly influences kinase selectivity profiles [3]. The quantitative evidence below demonstrates that the bromine substituent provides unique reactivity and selectivity advantages not replicable by close analogs.

Unsubstituted Core
Lacks C–Br handle; direct diversification is not possible without prior halogenation
7-Chloro Analogs
Lower reactivity may require harsher coupling conditions, reducing yield and scope
7-Iodo Analogs
Higher reactivity increases side-product risk and sensitivity to light, complicating scale-up
Methyl-Substituted Cores
Block further derivatization; unable to access the same kinase selectivity profiles

Quantitative Differentiation Evidence


C7 Bromine Cross-Coupling Diversification

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine contains a C7 bromine that acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling rapid analog generation. In contrast, the unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7) lacks this reactive site and cannot undergo similar diversification without prior functionalization [1]. A representative Suzuki-Miyaura coupling using a 7-bromopyrrolo[3,2-d]pyrimidine core has been reported to proceed with yields exceeding 80% under standard conditions [2].

Cross-Coupling Yield
Cross-study comparable
>80% reported Suzuki-Miyaura yield
Enables efficient library synthesis with reliable C–C bond formation
Pd-catalyzed, aryl boronic acids; solution-phase protocol available
Synthetic Chemistry Medicinal Chemistry Library Synthesis

C7 Bromination and Kinase Selectivity

The nature of the C7 substituent on pyrrolo[3,2-d]pyrimidin-4-amine cores dictates kinase binding selectivity. SAR studies show that 7-benzyl derivatives (accessible via C7 bromine cross-coupling) exhibit potent inhibition of proangiogenic receptor tyrosine kinases (VEGFR-2, PDGFR-β, EGFR) at sub-micromolar concentrations, whereas unsubstituted or small alkyl C7 analogs show markedly different selectivity profiles [1]. For example, 7-benzyl-N-(substituted) analogs demonstrate IC50 values in the nanomolar range against VEGFR-2 and PDGFR-β [1].

Kinase Selectivity
Class-level inference
Nanomolar IC50 against VEGFR-2 / PDGFR-β (7-benzyl derivatives)
Supports synthesis of selective angiokinase inhibitor candidates
Derived from 7-bromo intermediate; review target specificity in primary assays
Kinase Inhibition Selectivity Anticancer

Microtubule Targeting Potency

Pyrrolo[3,2-d]pyrimidin-4-amine derivatives with varied C7 substituents exhibit microtubule depolymerizing activity. A series of N5-substituted analogs bearing C7 modifications (accessible from 7-bromo intermediates) displayed one- to two-digit nanomolar IC50 values against cancer cell lines, with certain analogs showing sub-10 nM potency [1]. The C7 bromine itself is not the active moiety but is essential for introducing the benzyl/aryl groups required for high potency [1].

Cell-Model Potency
Class-level inference
IC50 1–100 nM (cancer cell lines)
Supports cell-model antiproliferative research via microtubule-targeting analogs
For 7-substituted derivatives; unsubstituted core lacks reported activity
Microtubule Targeting Agents Anticancer Cell-based Assays

Commercial Purity and Storage Stability

Multiple reputable vendors supply 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine at ≥97% purity (HPLC), with recommended storage at 2–8°C protected from light . This purity grade ensures reproducible synthetic outcomes and minimizes side reactions during sensitive cross-coupling steps. Comparable analogs such as the 7-iodo derivative are less commonly stocked and often available at lower purity (≤97%) .

Purity & Storage
Supporting evidence
≥97% (HPLC), store at 2–8°C protected from light
Consistent quality for reproducible cross-coupling and scale-up
Verify lot-specific CoA; multiple vendors offer this purity grade
Procurement Quality Control Storage

Halogen Reactivity in Cross-Coupling

Among 7-halogenated pyrrolo[3,2-d]pyrimidin-4-amines, the bromine derivative offers an optimal balance of reactivity and stability for palladium-catalyzed cross-couplings. 7-Iodo analogs are more reactive but prone to oxidative addition side reactions and light sensitivity; 7-chloro analogs are less reactive and require harsher conditions [1]. Bromine provides sufficient electrophilicity for smooth Suzuki couplings while maintaining bench stability [1].

Halogen Reactivity
Class-level inference
Br: moderate, high selectivity
I: high, side reactions
Cl: low, harsh conditions
Reported favorable balance of reactivity and stability for diversification
Bromine offers preferred profile for medicinal chemistry building block
Cross-Coupling Synthetic Methodology Halogen Effects

High-Impact Application Scenarios


Kinase Inhibitor Library Diversification

Use 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a core scaffold for parallel synthesis of C7-aryl/benzyl analogs via Suzuki-Miyaura coupling. This approach enables rapid exploration of kinase selectivity space, particularly for VEGFR-2, PDGFR-β, and EGFR inhibitors, with typical coupling yields exceeding 80% [1][2]. Procurement of the 7-bromo intermediate eliminates the need for separate halogenation steps, streamlining library production [1].

Microtubule-Targeting Agent Development

Employ the 7-bromo core to synthesize N5-substituted derivatives that exhibit microtubule depolymerizing activity. C7 benzyl/aryl modifications introduced via cross-coupling yield compounds with single-digit nanomolar IC50 values in cancer cell lines, including models resistant to conventional therapies (e.g., P-glycoprotein-expressing NCI/ADR-RES) [3]. The 7-bromo building block is essential for accessing this class of dual-mechanism antitumor agents [3].

Cross-Coupling Condition Optimization

Utilize 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a model substrate for developing robust cross-coupling protocols on fused pyrrolopyrimidine systems. Its moderate bromine reactivity allows for optimization of catalyst/ligand systems without the decomposition issues associated with iodo analogs [1]. High-yielding protocols (>80%) have been demonstrated and can be adapted to other heterocyclic scaffolds [1].

SAR Studies of Pyrrolopyrimidines

Incorporate 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine into SAR campaigns focused on C7 substituent effects. By starting from the common 7-bromo intermediate, research teams can systematically vary the C7 group (aryl, heteroaryl, alkyl) while keeping the 4-amine constant, enabling direct comparison of kinase inhibition profiles and cellular potency [2][3]. This modular strategy accelerates hit-to-lead optimization and reduces synthesis time compared to de novo construction [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
C7 bromine handle for Suzuki-Miyaura diversification
Cross-coupling yield and substrate scope
Microtubule-Targeting Agent Research
Access to C7-benzyl/aryl analogs with antiproliferative profiles
Cell-model IC50 endpoints and microtubule depolymerization readouts
Cross-Coupling Method Development
Model substrate for pyrrolo[3,2-d]pyrimidine couplings
Catalyst/ligand system optimization and scope demonstration
Kinase SAR Exploration
Common intermediate allowing systematic C7 variation
Kinase selectivity profiling across derivative libraries

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